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Compound of Interest

Compound Name: DDO3711

Cat. No.: B15611061 Get Quote

Initial research indicates a discrepancy in the classification of DDO3711 as a direct LAT1

inhibitor. Current literature primarily identifies DDO3711 as an Apoptosis Signal-regulating

Kinase 1 (ASK1) inhibitor. Specifically, it is described as a phosphatase-recruiting chimera

(PHORC) that induces the dephosphorylation of ASK1. Therefore, a direct comparison of

DDO3711 and JPH203 as two LAT1 inhibitors is not scientifically accurate based on available

data.

This guide will proceed with a comprehensive overview of JPH203 (Nanvuranlat), a well-

characterized and clinically evaluated selective inhibitor of the L-type Amino Acid Transporter 1

(LAT1), a critical mediator of cancer cell growth and proliferation.

JPH203: A Selective LAT1 Inhibitor
JPH203 is a novel, selective inhibitor of LAT1, a transporter protein that is overexpressed in a

wide variety of cancers.[1][2] LAT1 facilitates the uptake of essential amino acids, such as

leucine, which are crucial for cancer cell metabolism and growth signaling pathways.[3][4] By

blocking LAT1, JPH203 effectively starves cancer cells of these vital nutrients, leading to the

suppression of tumor growth.[5]

Mechanism of Action
JPH203 is a non-transportable blocker that selectively binds to LAT1, inhibiting its function.[6]

This blockade of amino acid transport has several downstream effects that contribute to its anti-

cancer activity:
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Inhibition of mTORC1 Signaling: Leucine, transported by LAT1, is a key activator of the

mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and

protein synthesis.[3][7] By preventing leucine uptake, JPH203 leads to the downregulation of

mTORC1 activity.[5][8][9]

Induction of the General Amino Acid Control (GAAC) Pathway: The deprivation of essential

amino acids can trigger the GAAC pathway, a stress response that can lead to cell cycle

arrest and apoptosis.[10]

Suppression of Cyclin-Dependent Kinase (CDK) Activity: Recent studies have shown that

JPH203 can reduce the kinase activity of CDK1 and CDK2, which are important for cell cycle

progression.[11]

Downregulation of the Wnt/β-catenin Signaling Pathway: In some cancer types, such as

castration-resistant prostate cancer, JPH203 has been shown to inhibit the Wnt/β-catenin

signaling pathway, potentially via the downregulation of CD24.[8]

The multifaceted mechanism of action of JPH203, targeting both metabolic and key signaling

pathways, makes it a promising therapeutic agent for a range of cancers.

Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy and activity of JPH203

from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of JPH203 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Reference

HT-29 Colorectal Cancer 4.1 - 30.0 [6]

LoVo Colorectal Cancer 2.3 ± 0.3 [6]

MKN1 Gastric Cancer 41.7 ± 2.3 [6]

MKN45 Gastric Cancer 4.6 ± 1.0 [6]

PC-3 Prostate Cancer 11.94 ± 2.19 [11]

DU145 Prostate Cancer 19.68 ± 4.01 [11]

PC-3-TxR/CxR
Cabazitaxel-Resistant

Prostate Cancer
28.33 ± 3.26 [11]

DU145-TxR/CxR
Cabazitaxel-Resistant

Prostate Cancer
34.09 ± 4.76 [11]

Table 2: Clinical Trial Data for JPH203 (Nanvuranlat)
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Clinical Trial Phase Cancer Type Key Findings Reference

Phase I
Advanced Solid

Tumors

Well-tolerated;

Maximum Tolerated

Dose (MTD)

determined to be 60

mg/m²;

Recommended Phase

2 Dose (RP2D) of 25

mg/m². Promising

activity in biliary tract

cancer (BTC).

[1][2]

Phase II
Advanced Refractory

Biliary Tract Cancer

Met primary endpoint,

showing a statistically

significant

improvement in

Progression-Free

Survival (PFS)

compared to placebo

(Hazard Ratio =

0.557). Disease

Control Rate (DCR)

was approximately

25%.

[12]

Signaling Pathways and Experimental Workflows
LAT1-Mediated Cancer Cell Proliferation Pathway
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Caption: LAT1-mediated amino acid transport and its inhibition by JPH203.

Experimental Workflow: In Vitro Cell Viability Assay
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Cell Viability Assay Workflow

Start

Seed cancer cells in multi-well plates

Treat cells with varying concentrations of JPH203

Incubate for a defined period (e.g., 72 hours)

Add cell viability reagent (e.g., WST-8)

Measure absorbance using a plate reader

Calculate IC50 values

End

Click to download full resolution via product page

Caption: A typical workflow for assessing cell viability after JPH203 treatment.
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Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is a common method for determining the cytotoxic effects of a compound on

cancer cells in vitro.

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined

density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at

37°C with 5% CO₂.

Compound Treatment: A stock solution of JPH203 is serially diluted to various concentrations

in the cell culture medium. The old medium is removed from the wells, and 100 µL of the

medium containing the different concentrations of JPH203 is added to the respective wells.

Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration

as the treated wells.

Incubation: The plates are incubated for a specified period, typically 72 hours, under the

same conditions as in step 1.

Addition of WST-8 Reagent: After the incubation period, 10 µL of a water-soluble tetrazolium

salt (WST-8) solution is added to each well. The plates are then incubated for an additional

1-4 hours.

Absorbance Measurement: The absorbance of each well is measured at 450 nm using a

microplate reader.

Data Analysis: The cell viability is calculated as a percentage of the control. The half-

maximal inhibitory concentration (IC50) value, which is the concentration of the drug that

inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of

the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of JPH203 in

an animal model.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of

PBS/Matrigel) is injected subcutaneously into the flank of each mouse.

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g.,

100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g.,

vehicle control and JPH203 at various doses).

Drug Administration: JPH203 is administered to the mice according to a predetermined

schedule (e.g., daily intraperitoneal injection). The vehicle control group receives injections of

the vehicle solution.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers. The volume is calculated using the formula: (Length x Width²)/2. The body weight of

the mice is also monitored as an indicator of toxicity.

Endpoint: The study is terminated when the tumors in the control group reach a

predetermined maximum size or after a specified duration. The tumors are then excised,

weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group

relative to the control group. Statistical analysis is performed to determine the significance of

the anti-tumor effect.

In conclusion, JPH203 is a promising LAT1 inhibitor with a well-defined mechanism of action

and demonstrated anti-cancer activity in both preclinical models and clinical trials, particularly in

biliary tract cancer. Its ability to selectively target the metabolic needs of cancer cells highlights

the potential of amino acid transporters as therapeutic targets in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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